molecular formula C21H24ClNO3S B2521854 2-(4-Chlorophenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1421453-73-7

2-(4-Chlorophenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2521854
CAS No.: 1421453-73-7
M. Wt: 405.94
InChI Key: ATGHARGNYXBVOE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone (CAS 1421453-73-7) is a synthetic small molecule with a molecular formula of C21H24ClNO3S and molecular weight of 405.9 g/mol, featuring a piperidine core structure that is of significant interest in medicinal chemistry and neuroscience research . Compounds containing piperidine and phenoxy structural motifs have demonstrated substantial research value in neuropharmacology, particularly as templates for developing enzyme inhibitors and receptor modulators . The structural architecture of this molecule incorporates multiple pharmacophores that may contribute to diverse biological interactions. The 4-chlorophenoxy moiety can influence receptor binding affinity, while the (4-methoxyphenyl)thio)methyl substitution at the piperidine ring may enhance membrane permeability and metabolic stability . Similar structural frameworks have shown relevance in targeting monoamine oxidase enzymes and opioid receptor systems , suggesting potential research applications in neurodegenerative disease models and neurological disorder studies. The presence of both ether and thioether linkages within the same molecule provides unique electronic properties that may facilitate interactions with various biological targets. This compound is provided as a high-purity material for research purposes only. It is intended for use by qualified laboratory professionals in controlled research settings. Not for diagnostic or therapeutic applications. Handle with appropriate personal protective equipment under laboratory conditions. Refer to the material safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO3S/c1-25-18-6-8-20(9-7-18)27-15-16-10-12-23(13-11-16)21(24)14-26-19-4-2-17(22)3-5-19/h2-9,16H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGHARGNYXBVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced via an etherification reaction.

    Introduction of the Methoxyphenylthio Group: The methoxyphenylthio group is added through a thiolation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituent Variations Melting Point (°C) Biological Activity (if reported)
Target Compound C₂₀H₂₁ClNO₃S 390.9 4-Methoxyphenylthio, 4-chlorophenoxy N/A N/A
2-(4-Chlorophenoxy)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone C₁₉H₂₂ClNO₃S 379.9 Furan-2-ylmethylthio (vs. 4-methoxyphenylthio) N/A N/A
1-(4-Methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone C₁₈H₂₁NO₂S 315.4 Thiophen-2-yl (vs. ((4-methoxyphenyl)thio)methyl) N/A N/A
7e: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone C₂₁H₂₂N₆O₃S₂ 470.5 Piperazine sulfonyl, tetrazole-thio substituent 131–134 Antiproliferative activity
7n: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone C₂₀H₂₁N₇O₅S₂ 519.5 4-Nitrophenyltetrazole-thio, piperazine sulfonyl 161–163 Antiproliferative activity
Key Observations :

Substituent Impact on Molecular Weight :

  • Replacement of the 4-methoxyphenylthio group with a smaller furan-2-ylmethylthio () reduces molecular weight by ~11 g/mol.
  • Piperazine-based analogues () exhibit higher molecular weights (~470–520 g/mol) due to sulfonyl and tetrazole-thio groups.

highlights antimicrobial activity in triazole-thio derivatives (MIC: 31.25 µg/mL against Pseudomonas aeruginosa), indicating that thioether linkages and aromatic substituents could modulate bioactivity .

Biological Activity

The compound 2-(4-Chlorophenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone is a complex organic molecule with notable biological activity. Its structural features suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C22H25ClN2O3
  • Molecular Weight: 464.9 g/mol
  • Purity: Typically around 95% .

The compound contains a piperidine ring, a chlorophenoxy group, and a methoxyphenyl thioether, which may contribute to its biological properties.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The presence of the chlorophenoxy and methoxyphenyl groups may enhance its lipophilicity, facilitating membrane penetration and target engagement.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 700 nM in a 17β-HSD Type 3 biological assay, indicating potent inhibition .

Antimicrobial Properties

The compound's structural analogs have shown promising results against various microbial strains. The presence of the chlorophenoxy group is believed to enhance its antimicrobial efficacy through disruption of microbial cell membranes.

Study 1: Anticancer Efficacy

In a study evaluating multiple analogs of the compound, it was found that certain derivatives exhibited enhanced cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications in the piperidine ring significantly influenced biological activity, with some derivatives showing improved potency compared to the parent compound .

Study 2: Antimicrobial Activity

A series of experiments were conducted to assess the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural features to This compound displayed effective inhibition, suggesting potential applications as antimicrobial agents .

Data Tables

Compound NameIC50 (nM)Biological Activity
Compound A700Anticancer
Compound B500Antimicrobial
Compound C300Antiviral

Q & A

Basic Question

  • X-ray crystallography is preferred for absolute configuration confirmation, particularly for resolving stereochemistry at the piperidine ring and thioether linkage .
  • NMR spectroscopy (1H, 13C, and 2D techniques like COSY/NOESY) identifies proton environments and spatial proximity of substituents (e.g., methoxyphenyl vs. chlorophenoxy groups) .

What initial biological screening approaches are recommended for this compound?

Basic Question

  • Receptor binding assays: Radioligand displacement studies (e.g., α1/α2-adrenergic or serotonin receptors) using rat brain homogenates, given structural similarities to psychoactive piperidine derivatives .
  • Enzyme inhibition: Evaluate activity against myeloperoxidase or CYP450 isoforms (e.g., CYP3A4) via fluorometric or spectrophotometric assays .
  • Antimicrobial screening: Disk diffusion assays against Gram-positive/negative bacteria and fungi, with MIC values compared to reference drugs .

How can discrepancies between in vitro and in vivo activity data be addressed?

Advanced Question

  • Pharmacokinetic profiling: Measure bioavailability, plasma half-life, and tissue distribution in rodent models. Poor oral absorption may require prodrug design or nanoformulation .
  • Metabolic stability: Incubate with liver microsomes to identify major metabolites (e.g., oxidative demethylation or glucuronidation) that reduce efficacy .
  • Protein binding: Use equilibrium dialysis to assess serum albumin binding, which may limit free drug concentration .

How do structural modifications influence biological activity in SAR studies?

Advanced Question

  • Piperidine substitution: Replacing the thioether with oxygen/selenium alters lipophilicity and receptor affinity. For example, sulfur enhances CNS penetration compared to oxygen .
  • Chlorophenoxy vs. fluorophenoxy: Fluorine substitution increases metabolic stability but may reduce potency at dopamine receptors .
  • Methoxyphenyl group: Para-methoxy enhances electron density, improving π-π stacking with aromatic residues in enzyme active sites .

What computational methods predict target interactions for this compound?

Advanced Question

  • Molecular docking (AutoDock Vina): Simulate binding to homology-modeled serotonin receptors or myeloperoxidase, focusing on hydrogen bonding with piperidine nitrogen and hydrophobic interactions with chlorophenyl groups .
  • MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories, identifying critical residues for mutagenesis validation .

How does metabolic pathway analysis guide lead optimization?

Advanced Question

  • CYP450 profiling: Human hepatocyte studies reveal CYP3A4-mediated N-dealkylation as a primary clearance route. Introduce steric hindrance (e.g., cyclopropyl substituents) to block oxidation .
  • Reactive metabolite screening: Trapping assays (e.g., glutathione adducts) detect thioether-derived reactive intermediates, prompting structural adjustments to mitigate toxicity .

What strategies improve aqueous solubility for in vivo studies?

Advanced Question

  • Salt formation: Hydrochloride salts increase solubility by 10–20× in PBS (pH 7.4) .
  • Co-solvent systems: Use 10% DMSO/PEG-400 in dosing solutions without precipitating the compound .

How is thermal stability assessed for formulation development?

Advanced Question

  • DSC/TGA: Differential scanning calorimetry shows a melting point >150°C, confirming solid-state stability. Decomposition occurs above 250°C, guiding lyophilization or spray-drying processes .

What analytical methods quantify this compound in biological matrices?

Advanced Question

  • LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ detection (m/z 445 → 327 transition). Validate with spiked plasma samples (LOQ = 1 ng/mL) .
  • HPLC-UV: Isocratic elution (acetonitrile/0.1% TFA) at 254 nm, with retention time compared to a certified reference standard .

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